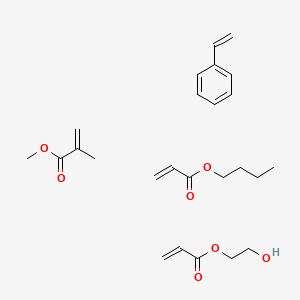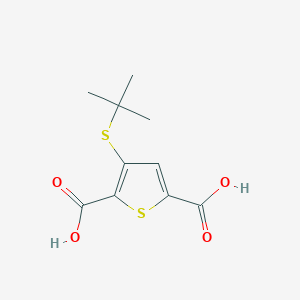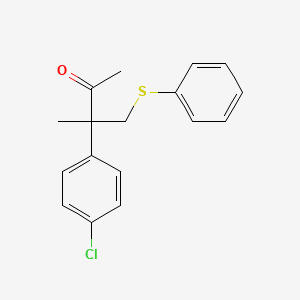
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a phenylsulfanyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-chlorobenzaldehyde with methylmagnesium bromide to form 4-chlorophenyl-2-propanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylsulfanylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorophenyl and phenylsulfanyl groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Chlorophenyl)-3-methylbutan-2-one: Lacks the phenylsulfanyl group, which may result in different chemical and biological properties.
4-(4-Chlorophenyl)-3-buten-2-one: Contains a double bond, leading to different reactivity and applications.
3-(4-Methylphenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one:
Uniqueness
3-(4-Chlorophenyl)-3-methyl-4-(phenylsulfanyl)butan-2-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both chlorophenyl and phenylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
53253-26-2 |
|---|---|
Fórmula molecular |
C17H17ClOS |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)-3-methyl-4-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C17H17ClOS/c1-13(19)17(2,14-8-10-15(18)11-9-14)12-20-16-6-4-3-5-7-16/h3-11H,12H2,1-2H3 |
Clave InChI |
NCZGBLQOGNNJSW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C)(CSC1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


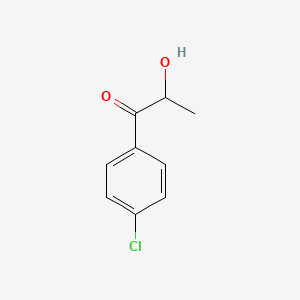
![2,7-Naphthalenedisulfonic acid, 5-amino-3-[[4-[[4-[(6-amino-1-hydroxy-3-sulfo-2-naphthalenyl)azo]phenyl]azo]phenyl]azo]-4-hydroxy-, trisodium salt](/img/structure/B14654692.png)

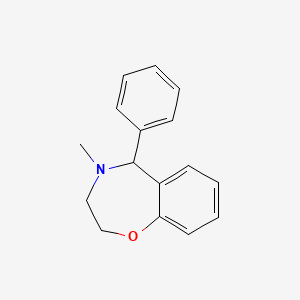

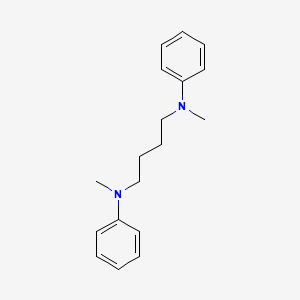
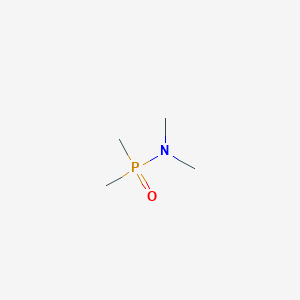


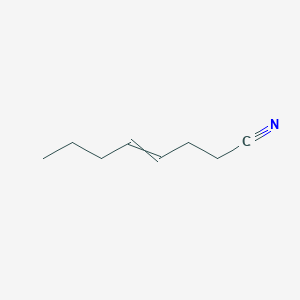
![2-Propenoic acid, 3-[4-(methylthio)phenyl]-, methyl ester](/img/structure/B14654753.png)

